molecular formula C8H10N2O3S B1395784 N-Hydroxy-4-(methylsulfonyl)benzimidamide CAS No. 56935-74-1

N-Hydroxy-4-(methylsulfonyl)benzimidamide

Cat. No. B1395784
CAS RN: 56935-74-1
M. Wt: 214.24 g/mol
InChI Key: ASVKDPCGOIIZIN-UHFFFAOYSA-N
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Description

“N-Hydroxy-4-(methylsulfonyl)benzimidamide”, also referred to as HS-1371, is a potential drug candidate that has been subject to intensive research in recent years. It has the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol .


Molecular Structure Analysis

The molecular structure of “N-Hydroxy-4-(methylsulfonyl)benzimidamide” is represented by the SMILES string CS(=O)(=O)c1ccc(cc1)\\C(N)=N\\O . This indicates the presence of a benzimidamide core with a methylsulfonyl group and a hydroxy group attached.


Physical And Chemical Properties Analysis

“N-Hydroxy-4-(methylsulfonyl)benzimidamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Synthesis of Optically Active α-Amino Acid Derivatives

N-Hydroxy-4-(methylsulfonyl)benzimidamide is involved in the synthesis of optically active syn-α-amidoalkylphenyl sulfones, a key component in the preparation of biologically active compounds. These sulfones are used to create important building blocks for various amino acid derivatives, demonstrating the compound's utility in synthetic organic chemistry (Foresti et al., 2003).

Nanofiltration Membrane Development

The compound plays a role in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes have shown improved water flux and are effective in the treatment of dye solutions, highlighting its importance in environmental applications and water purification technology (Liu et al., 2012).

Radiolabeled Compound Synthesis

N-Hydroxy-4-(methylsulfonyl)benzimidamide has been used in the synthesis of radiolabeled compounds for studying metabolic transformation and organ distribution, particularly in neurological degenerative disorders and stroke treatment research (Johansson & Werner, 2000).

Drug Metabolism Research

In drug metabolism studies, this compound is a key player. For instance, its derivative LY451395 has been used to produce mammalian metabolites for structural characterization, aiding in the understanding of drug metabolism processes and assisting in clinical investigations (Zmijewski et al., 2006).

Fuel Cell Technology

It also contributes to advancements in fuel cell technology. Sulfonated polyimides prepared from related compounds have shown significant potential as polyelectrolytes in fuel cells, exhibiting high proton conductivity and water stability (Fang et al., 2002).

Polymide Synthesis

In polymer science, N-Hydroxy-4-(methylsulfonyl)benzimidamide-related compounds have been utilized in the synthesis of novel thermally stable polyimides. These polymides are characterized by their flexibility and various functional properties, making them useful in various industrial applications (Mehdipour-Ataei et al., 2004).

Ionic Liquid Promoted Reactions

The compound has also been involved in ionic liquid-promoted reactions for the transformation of lignin model compounds, playing a role in the development of efficient and environmentally friendly organic synthesis methods (Yang et al., 2015).

Environmental Degradation of Antibiotics

Studies have shown its relevance in the environmental degradation of antibiotics. For instance, certain bacteria utilize unique pathways initiated by ipso-hydroxylation, which involves compounds related to N-Hydroxy-4-(methylsulfonyl)benzimidamide, for the degradation of sulfonamide antibiotics (Ricken et al., 2013).

Antimicrobial and Anticancer Research

Lastly, derivatives of this compound have been explored for potential antimicrobial and anticancer activities. The exploration of methylsulfonyl benzothiazoles, for instance, highlights its potential in the development of new therapeutic agents (Lad et al., 2017).

properties

IUPAC Name

N'-hydroxy-4-methylsulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVKDPCGOIIZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700995
Record name N'-Hydroxy-4-(methanesulfonyl)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-(methylsulfonyl)benzimidamide

CAS RN

56935-74-1
Record name N'-Hydroxy-4-(methanesulfonyl)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
原田一人 - 2020 - ncu.repo.nii.ac.jp
キサミド DMF Dimethylformamide ジメチルホルムアミド DMSO Dimethyl sulfoxide ジメチルスルホキシド DPPA Diphenylphosphoryl azide ジフェニルリン酸アジド EC50 Half-maximal effective …
Number of citations: 5 ncu.repo.nii.ac.jp

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